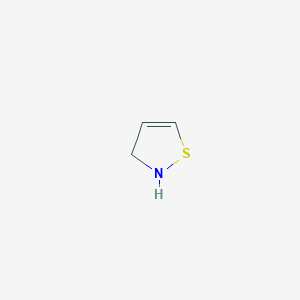
Dihydroisothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroisothiazole: is a heterocyclic compound that contains both sulfur and nitrogen atoms within a five-membered ring structure This compound is a partially hydrogenated derivative of isothiazole, which is known for its unsaturated ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dihydroisothiazole derivatives can be synthesized through various methods. One common approach involves the oxidative cyclization of N-arylamides of 3-alkylaminoprop-2-enethioic acids. This method typically requires the use of oxidizing agents and specific reaction conditions to achieve the desired cyclization . Another method involves the oxidation of 3,4-dialkyl substituted isothiazolium salts to form this compound derivatives .
Industrial Production Methods: Industrial production of this compound derivatives often involves large-scale oxidative cyclization processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: Dihydroisothiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of both sulfur and nitrogen atoms in the ring, which can participate in different chemical transformations.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride can be employed to reduce this compound derivatives to their fully saturated counterparts.
Major Products Formed: The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced .
Wissenschaftliche Forschungsanwendungen
Chemistry: Dihydroisothiazole derivatives are used as building blocks in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound derivatives have been studied for their potential antimicrobial and antiviral properties. These compounds can inhibit the growth of certain bacteria and viruses, making them promising candidates for the development of new therapeutic agents .
Medicine: this compound derivatives have shown potential as pharmaceutical agents due to their ability to interact with specific biological targets. They have been investigated for their anti-inflammatory, anticancer, and antiviral activities, among other therapeutic applications .
Industry: In the industrial sector, this compound derivatives are used in the production of specialty chemicals and materials. Their unique chemical properties make them suitable for use in coatings, adhesives, and other advanced materials .
Wirkmechanismus
The mechanism of action of dihydroisothiazole derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, certain this compound derivatives have been shown to inhibit viral replication by targeting viral enzymes and interfering with their function .
Vergleich Mit ähnlichen Verbindungen
Uniqueness: this compound is unique due to its partially hydrogenated ring structure, which imparts distinct chemical and physical properties compared to its fully unsaturated analogs. This unique structure allows for a broader range of chemical modifications and applications, making this compound derivatives valuable in various fields of research and industry .
Eigenschaften
CAS-Nummer |
116959-14-9 |
|---|---|
Molekularformel |
C3H5NS |
Molekulargewicht |
87.15 g/mol |
IUPAC-Name |
2,3-dihydro-1,2-thiazole |
InChI |
InChI=1S/C3H5NS/c1-2-4-5-3-1/h1,3-4H,2H2 |
InChI-Schlüssel |
YTQQIHUQLOZOJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CSN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




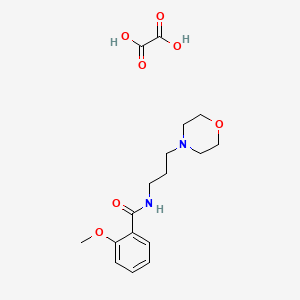
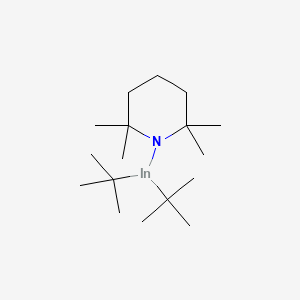
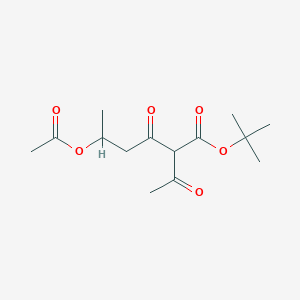

![3-(3-Phenyl-1H-pyrazol-1-yl)-1H-1lambda~6~-thieno[3,4-d][1,2]thiazole-1,1-dione](/img/structure/B14293129.png)

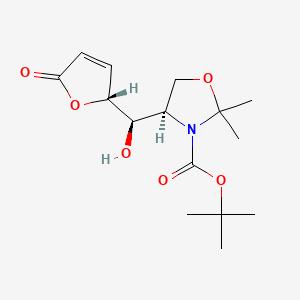


![13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane](/img/structure/B14293162.png)
![2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14293165.png)
![4-[2-(3,4-Dichlorophenyl)hydrazinylidene]butanoic acid](/img/structure/B14293169.png)
